molecular formula C7H14N2O B13215027 2-(Methylamino)cyclopentane-1-carboxamide

2-(Methylamino)cyclopentane-1-carboxamide

Cat. No.: B13215027
M. Wt: 142.20 g/mol
InChI Key: FMVISICIJAXECP-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.2 g/mol . This compound is known for its versatile applications in scientific research and industry, particularly due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, hydroxides, or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)cyclopentane-1-carboxamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Methylamino)cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carboxamide: Lacks the methylamino group, resulting in different chemical properties.

    2-(Ethylamino)cyclopentane-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

Uniqueness

2-(Methylamino)cyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylamino group provides a site for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(methylamino)cyclopentane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-9-6-4-2-3-5(6)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

FMVISICIJAXECP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1C(=O)N

Origin of Product

United States

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